1-(2H-1,3-BENZODIOXOL-5-YL)-3-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]UREA
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-Methoxy-2-(5-Methylthiophen-2-yl)ethyl]urea is a synthetic urea derivative featuring a benzodioxole ring and a substituted thiophene moiety. The methoxyethyl spacer modulates conformational flexibility, which may influence binding affinity in biological systems. This compound is structurally distinct from classical urea derivatives due to its heterocyclic substituents, positioning it as a candidate for exploration in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-3-6-15(23-10)14(20-2)8-17-16(19)18-11-4-5-12-13(7-11)22-9-21-12/h3-7,14H,8-9H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZKCMFJVKKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its molecular formula and a molar mass of approximately 358.44 g/mol. The structure includes a benzodioxole moiety, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.5 | |
| HepG2 (Liver Cancer) | 12.0 |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanisms for the anticancer activity include:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies
In a notable case study involving the treatment of pancreatic cancer cells (DAN-G), the compound exhibited significant cytostatic activity, leading to reduced tumor growth in vitro. The study highlighted the compound's ability to target thioredoxin reductase (TrxR), a critical enzyme involved in cellular redox homeostasis and cancer progression .
Antimicrobial Activity
In addition to anticancer effects, the compound's antimicrobial properties have been explored. Preliminary tests showed activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest potential applications for the compound in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the methoxy and thiophene groups have been shown to influence both potency and selectivity against cancer cells. For instance, substituting different functional groups on the thiophene ring can enhance cytotoxicity while reducing off-target effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Moieties
Compounds sharing the 1,3-benzodioxole core but differing in functional groups include:
- 1-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one (CAS listed in ): A ketone derivative with a dimethylamino group. Unlike the urea derivative, this compound lacks the thiophene and methoxyethyl groups, reducing its hydrogen-bonding capacity and altering its pharmacokinetic profile.
- 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (): Similar to the above but with a methylamino substituent.
Key Structural Differences:
| Feature | Target Urea Derivative | 1-(Benzodioxol-5-yl) Ketone Analogues |
|---|---|---|
| Core Functional Group | Urea | Ketone |
| Hydrogen-Bond Donors | 2 (urea NH) | 1 (methylamino NH, if protonated) |
| Aromatic Substituents | 5-Methylthiophen-2-yl | None |
| Lipophilicity (Predicted) | High (logP ~3.5) | Moderate (logP ~2.8) |
Thiophene-Containing Ureas
While direct analogues are scarce in the provided evidence, compounds like 3-[2-(diethylamino)ethyl]indole () and 2-[(4-butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine () highlight the role of aromatic heterocycles in modulating bioactivity. The 5-methylthiophen-2-yl group in the target compound may enhance π-π stacking interactions compared to simpler alkyl or aryl substituents.
Research Findings and Functional Insights
Hydrogen-Bonding and Crystal Packing
The urea group’s dual NH donors enable robust hydrogen-bonding networks, as discussed in . This contrasts with ketone analogues (), which rely on weaker van der Waals interactions. Computational tools like Mercury () could predict crystal packing patterns, highlighting differences in supramolecular assembly between the urea and ketone derivatives.
Pharmacological Potential
Though biological data for the target compound is absent in the evidence, structurally related benzodioxole derivatives are associated with CNS activity (e.g., anticonvulsant or anxiolytic effects). The thiophene moiety may confer selectivity for enzymes or receptors expressed in the liver or cardiovascular system, warranting further study.
Data Tables
Table 1: Physicochemical Properties
| Property | Target Urea Derivative | 1-(Benzodioxol-5-yl) Ketone () |
|---|---|---|
| Molecular Weight | ~372 g/mol | ~263 g/mol |
| Hydrogen-Bond Donors | 2 | 1 |
| Rotatable Bonds | 6 | 4 |
| Predicted logP | 3.5 | 2.8 |
Q & A
Q. How do interdisciplinary methodologies (e.g., chemical biology, systems pharmacology) contextualize this compound’s polypharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
